N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-19-11-6-4-10(5-7-11)15-9-13-16-14(18-17-13)12-3-2-8-20-12/h2-8,15H,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMBVWZBZGPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide to form a furan-2-yl-1,2,4-triazole derivative.
Mannich Reaction: The triazole derivative is then subjected to a Mannich reaction with formaldehyde and 4-methoxyaniline to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial and antifungal properties. For instance, studies have shown that compounds similar to N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with vital metabolic processes.
Anticancer Potential
The triazole moiety is also recognized for its potential anticancer properties. Compounds containing 1H-triazole rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar effects, making it a candidate for further development as an anticancer agent .
Agricultural Applications
Fungicides
Given its antifungal properties, this compound can be explored as a potential fungicide in agriculture. The compound's ability to inhibit fungal pathogens could be beneficial in protecting crops from diseases caused by fungi . Studies on related triazole derivatives have shown promising results in controlling plant diseases and could lead to the development of new agricultural products.
Plant Growth Regulators
There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased yields and improved resistance to environmental stressors. The specific application of this compound in this context remains an area for future investigation .
Materials Science
Polymer Chemistry
In materials science, the incorporation of triazole-containing compounds into polymers can enhance their properties. The unique chemical structure of this compound allows for the development of materials with improved thermal stability and mechanical strength . Research into the synthesis of polymer composites using this compound could lead to innovative materials with specialized applications.
Case Studies
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline involves its interaction with bacterial and fungal enzymes, inhibiting their activity and thus preventing the growth of these microorganisms . The furan and triazole rings are crucial for binding to the active sites of these enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Structure : Shares the 1,2,4-triazole core and 4-methoxyphenyl group but substitutes the furan-2-yl with a phenyl group and replaces the methyl-4-methoxyaniline with a thiol (-SH) at position 3.
- Synthesis : Synthesized via hydrazinecarbothioamide intermediates, followed by cyclization .
- Key Differences: The thiol group enhances reactivity (e.g., disulfide bond formation) compared to the methylaniline substituent in the target compound. Phenyl vs.
| Property | Target Compound | 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol |
|---|---|---|
| Core Structure | 1,2,4-Triazole | 1,2,4-Triazole |
| Position 5 Substituent | Furan-2-yl | Phenyl |
| Position 3 Substituent | Methyl-4-methoxyaniline | Thiol (-SH) |
| Potential Reactivity | Amine-mediated interactions | Thiol-mediated redox reactions |
N-Methyl-4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline
- Structure : Features a triazole core with a 4-(trifluoromethyl)phenyl group at position 1 and a methylaniline substituent at position 4.
- Synthesis : Prepared via alkylation using cesium carbonate and reduction with sodium borohydride .
- Key Differences :
- The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
- Substitution at triazole position 1 (vs. position 5 in the target compound) alters steric and electronic environments.
| Property | Target Compound | N-Methyl-4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline |
|---|---|---|
| Triazole Substitution Pattern | Position 5: Furan-2-yl | Position 1: 4-(Trifluoromethyl)phenyl |
| Aromatic Substituent | 4-Methoxyaniline | N-Methylaniline |
| Electronic Effects | Electron-donating (methoxy) | Electron-withdrawing (CF₃) |
Ranitidine-Related Compounds
- Examples: Ranitidine Diamine Hemifumarate: Contains a furan-2-yl group linked to a dimethylamino moiety and a thioethylamine chain . N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide: Features a nitroacetamide group and sulfur linkages .
- Key Differences :
- Ranitidine derivatives prioritize sulfur and nitro groups for gastric acid suppression, unlike the target compound’s triazole-methoxyaniline system.
- The absence of a triazole ring in ranitidine analogs limits direct structural comparability but highlights furan’s versatility in drug design.
| Property | Target Compound | Ranitidine Derivatives |
|---|---|---|
| Core Heterocycle | 1,2,4-Triazole | Furan with thioether/nitroacetamide chains |
| Functional Groups | Methoxyaniline | Sulfur, nitro, dimethylamino |
| Biological Role | Underexplored (potential antimicrobial) | Antiulcer (H₂ antagonist) |
N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline
- Structure: Similar triazole core but with an additional amino-(4-methoxyphenyl)methyl group at position 3 and a 3-methoxyaniline substituent.
- Key Differences: The 3-methoxy vs. 4-methoxy configuration on aniline affects steric interactions and dipole moments. The amino-(4-methoxyphenyl)methyl group introduces a chiral center, which may influence pharmacological activity .
| Property | Target Compound | N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline |
|---|---|---|
| Methoxy Position | 4-Methoxyaniline | 3-Methoxyaniline |
| Additional Substituent | None | Amino-(4-methoxyphenyl)methyl |
| Chirality | Not reported | Potential chiral center |
Biological Activity
N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline, a compound belonging to the triazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves the reaction between furan derivatives and triazole compounds. The process often employs various reagents under controlled conditions to yield the desired product with high purity.
Biological Activity Overview
The biological activity of this compound can be classified into several categories:
1. Antimicrobial Activity:
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Concentration (mg/ml) |
|---|---|
| Staphylococcus aureus | 12.5/25 |
| Escherichia coli | 50/100 |
| Pseudomonas aeruginosa | 100/200 |
| Candida albicans | 50/50 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Antifungal Activity:
The antifungal properties of triazole derivatives are well-documented. The compound has shown efficacy against fungal pathogens like Candida albicans, making it a potential therapeutic agent in treating fungal infections .
3. Antitumor Activity:
Recent studies have highlighted the antitumor potential of triazole derivatives. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cells by arresting them in the G(2)/M phase of the cell cycle .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized triazole derivatives demonstrated that certain compounds exhibited superior antimicrobial activity compared to standard antibiotics. The study utilized a serial dilution method to assess the Minimum Inhibitory Concentration (MIC) against various pathogens .
Case Study 2: Antitumor Mechanism
In vivo studies using xenograft models have shown that triazole derivatives can significantly reduce tumor growth rates in prostate and melanoma cancer models. These compounds were observed to effectively bind to tubulin and inhibit its polymerization, leading to increased cancer cell death .
Research Findings
Extensive research has been conducted on the structure-activity relationship (SAR) of triazole derivatives. Key findings include:
- Structural Modifications: Alterations at specific positions on the triazole ring can enhance biological activity and selectivity towards target cells.
- Mechanisms of Action: The primary mechanisms involve interference with cellular processes such as tubulin dynamics and enzyme inhibition.
Q & A
Q. How are toxicity profiles assessed during preclinical development?
- In Vitro : Ames test for mutagenicity; hERG inhibition screening.
- In Vivo : Acute toxicity studies (OECD 423) in rats, monitoring ALT/AST levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
